molecular formula C10H6BrI B1280078 1-Bromo-8-iodonaphthalene CAS No. 4044-58-0

1-Bromo-8-iodonaphthalene

Cat. No.: B1280078
CAS No.: 4044-58-0
M. Wt: 332.96 g/mol
InChI Key: XNDLRPFISURYTA-UHFFFAOYSA-N
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Description

1-Bromo-8-iodonaphthalene is an organic compound with the molecular formula C₁₀H₆BrI. It is a derivative of naphthalene, where bromine and iodine atoms are substituted at the first and eighth positions, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-8-iodonaphthalene can be synthesized through a multi-step process involving the bromination and iodination of naphthalene. One common method involves the bromination of naphthalene to form 1-bromonaphthalene, followed by iodination using iodine and a suitable oxidizing agent such as silver(I) oxide or periodic acid .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and safety. For example, the Grignard reaction can be employed, where 1-bromonaphthalene reacts with magnesium to form a Grignard reagent, which is then treated with iodine to yield the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-8-iodonaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Bromo-8-iodonaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-8-iodonaphthalene in chemical reactions involves the activation of the bromine or iodine atoms, which can then participate in various substitution or coupling reactions. The molecular targets and pathways depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

  • 1-Bromo-8-chloronaphthalene
  • 1-Bromo-8-fluoronaphthalene
  • 1-Iodo-8-chloronaphthalene

Comparison: 1-Bromo-8-iodonaphthalene is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity patterns compared to other halogenated naphthalenes. The combination of these halogens allows for versatile synthetic applications and the formation of diverse products .

Properties

IUPAC Name

1-bromo-8-iodonaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrI/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNDLRPFISURYTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)C(=CC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10492912
Record name 1-Bromo-8-iodonaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10492912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4044-58-0
Record name 1-Bromo-8-iodonaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10492912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Bromo-8-iodonaphthalene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of synthesizing 1-bromo-8-iodonaphthalene?

A1: this compound serves as a valuable precursor in organic synthesis. Its structure, featuring two halogen substituents (bromine and iodine) on a naphthalene ring, provides versatile reaction sites. This allows for further modifications and the creation of diverse chemical compounds with potentially interesting properties. The cited research paper focuses on a new synthetic pathway for this compound, highlighting its importance as a building block in chemical synthesis [].

Q2: Can you describe the new synthetic method for this compound outlined in the research?

A2: The research presents a convenient method for synthesizing this compound starting from 8-bromo-1-naphthoic acid []. While the abstract doesn't detail the entire procedure, it emphasizes the novelty and practicality of this synthetic route. This suggests that the new method might offer advantages such as higher yield, milder reaction conditions, or easier purification compared to existing methods.

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